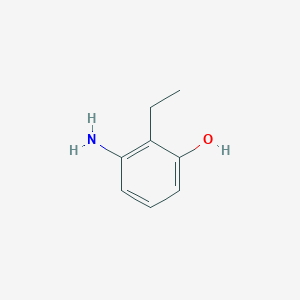
Z-Lys(Ac)-NH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Lys(Ac)-NH: is a synthetic compound used primarily in biochemical research. It is a derivative of lysine, an essential amino acid, where the lysine residue is protected by a benzyloxycarbonyl (Z) group and acetylated (Ac) at the epsilon amino group. This compound is often utilized in peptide synthesis and various biochemical assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Lys(Ac)-NH typically involves the following steps:
Protection of the Lysine Residue: The lysine is first protected by the benzyloxycarbonyl (Z) group. This is achieved by reacting lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Acetylation: The epsilon amino group of the lysine is then acetylated using acetic anhydride in the presence of a base like pyridine.
Amidation: Finally, the carboxyl group of the lysine is converted to an amide by reacting with ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
Z-Lys(Ac)-NH: undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups.
Substitution Reactions: The acetyl group can be replaced by other acyl groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common in typical biochemical applications.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Deprotected Lysine: Upon hydrolysis.
Substituted Derivatives: Depending on the acyl group used in substitution reactions.
科学研究应用
Z-Lys(Ac)-NH: is widely used in various fields of scientific research:
Chemistry: As a building block in peptide synthesis.
Biology: In studies involving protein modification and enzyme activity.
Medicine: As a model compound in drug development and pharmacokinetics.
Industry: In the production of specialized peptides and proteins for research and therapeutic use.
作用机制
The mechanism by which Z-Lys(Ac)-NH exerts its effects is primarily through its role as a substrate or inhibitor in biochemical reactions. It interacts with enzymes and proteins, modifying their activity or stability. The molecular targets include various enzymes involved in protein synthesis and modification pathways.
相似化合物的比较
Z-Lys(Ac)-NH: can be compared with other lysine derivatives such as:
Z-Lys-NH: Lacks the acetyl group, making it less specific in certain biochemical assays.
Ac-Lys-NH: Lacks the benzyloxycarbonyl group, which may affect its stability and reactivity.
Boc-Lys(Ac)-NH: Uses a different protecting group (tert-butyloxycarbonyl), which can influence its solubility and reactivity.
This compound: is unique due to its specific combination of protecting groups, which provides a balance of stability and reactivity, making it highly useful in various research applications.
属性
分子式 |
C16H23N3O4 |
|---|---|
分子量 |
321.37 g/mol |
IUPAC 名称 |
benzyl N-(6-acetamido-1-amino-1-oxohexan-2-yl)carbamate |
InChI |
InChI=1S/C16H23N3O4/c1-12(20)18-10-6-5-9-14(15(17)21)19-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H2,17,21)(H,18,20)(H,19,22) |
InChI 键 |
NFZAFYSRHSRTDI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)

![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)


![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)




